molecular formula C7H3ClF4O2S B067374 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride CAS No. 176225-09-5

4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Cat. No.: B067374
CAS No.: 176225-09-5
M. Wt: 262.61 g/mol
InChI Key: IGMYEVQPXWKFQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-2-(trifluoromethyl)benzene. This can be achieved using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is used as a building block in the synthesis of various fluorinated organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology and Medicine: In medicinal chemistry, the compound is used to introduce sulfonyl fluoride groups into drug molecules, enhancing their biological activity and stability. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules .

Industry: The compound is employed in the production of advanced materials, including polymers and coatings, where its fluorinated structure imparts unique properties such as chemical resistance and thermal stability .

Comparison with Similar Compounds

Uniqueness: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both fluorine and sulfonyl chloride groups, which impart high reactivity and versatility in chemical synthesis. The fluorine atoms enhance the compound’s stability and lipophilicity, making it valuable in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMYEVQPXWKFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372132
Record name 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176225-09-5
Record name 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
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